molecular formula C13H12N2O B1267829 (2-Phenylphenyl)urea CAS No. 13262-46-9

(2-Phenylphenyl)urea

Cat. No.: B1267829
CAS No.: 13262-46-9
M. Wt: 212.25 g/mol
InChI Key: HWLYIRABQGWLBV-UHFFFAOYSA-N
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Description

It has the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. This compound is characterized by the presence of a urea group attached to a biphenyl structure, making it a versatile molecule with various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

(2-Phenylphenyl)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease is of particular interest as it can inhibit the enzyme’s activity, thereby affecting the overall biochemical pathway involving urea metabolism. Additionally, this compound may interact with other proteins and biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic pathways, and adverse effects on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to urea metabolism . It interacts with enzymes such as urease, which plays a crucial role in the hydrolysis of urea. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Phenylphenyl)urea can be synthesized through several methods. One common method involves the reaction of aniline hydrochloride with urea in an aqueous solution. The reaction mixture is boiled under reflux, leading to the formation of this compound and carbanilide as by-products . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of aniline with urea under controlled conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the urea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(2-Phenylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Phenylurea: Similar in structure but lacks the biphenyl group.

    Thiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.

Uniqueness

(2-Phenylphenyl)urea is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-phenylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLYIRABQGWLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307330
Record name (2-phenylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13262-46-9
Record name NSC190737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-phenylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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